Methyl 2-amino-3,6-dichlorobenzoate
Overview
Description
Methyl 2-amino-3,6-dichlorobenzoate is a useful research compound. Its molecular formula is C8H7Cl2NO2 and its molecular weight is 220.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Herbicide Development : Derivatives of methyl 2-amino-3,6-dichlorobenzoate have been investigated for their potential as herbicides. For instance, reactions of methyl dichlorobenzoates with sulfur-centered nucleophiles through SRN1 mechanism in liquid ammonia have shown potential for producing less toxic herbicides to the environment (Uranga et al., 2012).
Phytotoxic Action : Studies on 2-amino-3,5-dichlorobenzoic acid derivatives, closely related to this compound, have shown selective phytotoxic activity, indicating their potential in weed control (Baruffini & Borgna, 1978).
Crystal Structure Analysis : Research has also been conducted on the crystal structure of hydration products of related compounds, which contributes to the understanding of molecular interactions and properties in solid-state chemistry (Waddell et al., 2011).
Anti-Inflammatory Activity : New compounds synthesized from methyl 2-amino-4-Chlorobenzoate have shown promising anti-inflammatory activity, which could have implications in pharmaceutical development (Osarodion, 2020).
Herbicidal Activity and Light Effects : The herbicidal activity of certain derivatives, including effects of light on their efficacy, has been examined, providing insights into the practical applications of these compounds in agriculture (Isensee et al., 1969).
Metabolism in Animals : The metabolism of herbicides like Banvel-D (related to this compound) in animals like dairy cows has been studied, which is crucial for understanding environmental and health impacts (St. John & Lisk, 1969).
Chemical Behavior Analysis : Research on the chemical behavior of related compounds contributes to a deeper understanding of organic chemistry and potential applications (Ohkata et al., 1985).
Properties
IUPAC Name |
methyl 2-amino-3,6-dichlorobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-4(9)2-3-5(10)7(6)11/h2-3H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAASGTKBZHSTPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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